molecular formula C16H10ClFN2O B2890958 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine CAS No. 477872-35-8

4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine

Cat. No.: B2890958
CAS No.: 477872-35-8
M. Wt: 300.72
InChI Key: MVECSHVVVDEMRT-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with chloro, fluorophenoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique electronic and steric properties of the substituents on the pyridazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-6-(4-fluorophenoxy)-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O/c17-14-10-15(21-13-8-6-12(18)7-9-13)19-20-16(14)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVECSHVVVDEMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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